Enantiomeric Purity: (R)-Enantiomer vs. Racemate
The (R)-methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is defined by its single asymmetric atom with a specific (R) configuration [1]. This distinguishes it from the racemic mixture (CAS 1152498-08-2), which contains an equimolar amount of the (S)-enantiomer. The procurement of the single enantiomer ensures that 100% of the material possesses the desired stereochemistry, whereas the racemate contains a 50% impurity of the opposite configuration relevant to a chiral environment.
vs Racemate: 50:50 (R/S)
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (based on defined configuration) |
| Comparator Or Baseline | Racemic Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate (CAS 1152498-08-2): 50% (R), 50% (S) |
| Quantified Difference | A 50% absolute difference in enantiomeric excess, which is a direct 2-fold improvement in specific chiral purity. |
| Conditions | Structural determination by IUPAC nomenclature and CAS registry assignment [1]. |
Why This Matters
For asymmetric synthesis or biological assays, this difference eliminates the 50% 'inactive' or 'potentially antagonistic' (S)-configured impurity, which is crucial for dose-response accuracy and catalytic turnover.
- [1] Chem-space.com. (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid (CAS 1270282-81-9). The (R)-enantiomer is explicitly defined. View Source
